molecular formula C18H21NO B3049848 (3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol CAS No. 2227199-01-9

(3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol

Cat. No. B3049848
CAS RN: 2227199-01-9
M. Wt: 267.4
InChI Key: YRDDKKNUZORKDG-INIZCTEOSA-N
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Description

“(3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol” is a chemical compound with the CAS Number: 2227199-01-9 . It has a linear formula of C18H21NO . The compound has a molecular weight of 267.37 .


Molecular Structure Analysis

The IUPAC name for this compound is (S)-1-benzhydryl-2,2-dimethylazetidin-3-ol . The InChI code for this compound is 1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t16-/m0/s1 .

Mechanism of Action

The mechanism of action of (3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol is complex and involves multiple targets in the nervous system. It acts as an agonist at both nicotinic acetylcholine receptors and opioid receptors, resulting in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This release of neurotransmitters ultimately leads to the analgesic effects of this compound.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of (3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol in lab experiments is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the function of these receptors in the nervous system. However, one limitation of this compound is its potential for toxicity at high doses, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on (3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with other neurotransmitter systems in the nervous system. Finally, there is potential for the use of this compound in the treatment of other neurological and psychiatric disorders beyond chronic pain, such as depression and anxiety.

Scientific Research Applications

(3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol has been extensively studied for its analgesic properties, particularly in the treatment of chronic pain. It has been shown to be effective in a variety of animal models of pain, including thermal, mechanical, and chemical stimuli. Additionally, this compound has been shown to be effective in reducing pain in human clinical trials.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3S)-1-benzhydryl-2,2-dimethylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDDKKNUZORKDG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233811
Record name (3S)-1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2227199-01-9
Record name (3S)-1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227199-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
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